2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: Involves the sequential addition of reagents to build the desired molecular structure.
Catalytic Reactions: Utilizes catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Includes crystallization, distillation, and chromatography to isolate and purify the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A β-lactam antibiotic with a different spectrum of activity.
CID 5479530: A cephalosporin with unique structural features.
Uniqueness
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique in its specific chemical structure and properties, which may confer distinct advantages in certain applications. Its reactivity, stability, and biological activity can differ significantly from similar compounds, making it a valuable entity in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and mechanism of action make it a valuable tool for researchers and professionals in multiple fields. By understanding its properties and comparing it with similar compounds, we can better appreciate its unique contributions to science and technology.
Properties
IUPAC Name |
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZHCRBHXAFBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1C(=O)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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